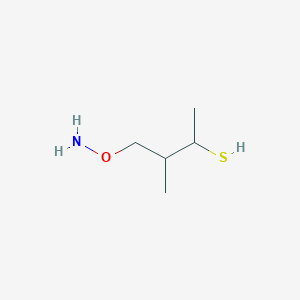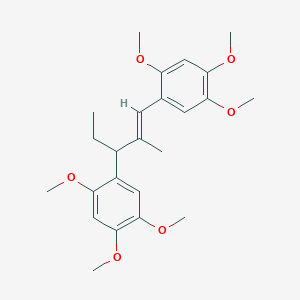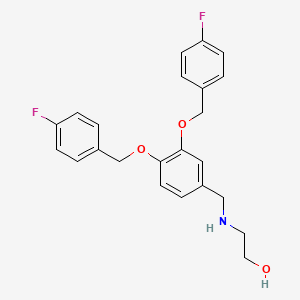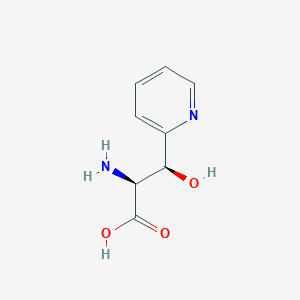
2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine is a modified nucleoside that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 2’-hydroxyl position, a deoxy modification at the 3’ position, and a methyl group at the 5 position of the uridine base .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine typically involves the protection of the hydroxyl groups of uridine with TBDMS groups. A common method includes the treatment of uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The deoxygenation at the 3’ position can be achieved using selective reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated synthesizers and continuous flow reactors may enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The methyl group at the 5 position can be oxidized to form different derivatives.
Reduction: The compound can be reduced at specific positions to yield deoxy derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-formyluridine derivatives, while reduction can produce various deoxyuridine analogs .
Aplicaciones Científicas De Investigación
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.
Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics
Mecanismo De Acción
The mechanism of action of 2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine involves its incorporation into nucleic acids, where it can affect the stability and function of the resulting molecules. The TBDMS group provides steric protection, which can influence the compound’s interactions with enzymes and other biomolecules. The deoxy modification at the 3’ position and the methyl group at the 5 position can also impact the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-O-tert-Butyldimethylsilyl-3’-deoxyuridine
- 2’-O-tert-Butyldimethylsilyl-5-methyluridine
- 3’-deoxy-5-methyluridine
Uniqueness
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine is unique due to the combination of modifications at the 2’, 3’, and 5 positions. This specific arrangement of functional groups provides distinct chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C16H28N2O5Si |
|---|---|
Peso molecular |
356.49 g/mol |
Nombre IUPAC |
1-[(2R,3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-13(10)20)14-12(7-11(9-19)22-14)23-24(5,6)16(2,3)4/h8,11-12,14,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,14+/m0/s1 |
Clave InChI |
BAEVUVGOARPEDS-OUCADQQQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)











![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)
